

Introduction to phosphonodifluoromethylphenylalanine (F2Pmp) building blocks

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Compound of Interest

Compound Name: *Fmoc-Phe(CF₂PO₃)-OH*

Cat. No.: *B613307*

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An In-Depth Technical Guide to Phosphonodifluoromethylphenylalanine (F2Pmp) Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Phosphotyrosine Signaling

Protein tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including growth, differentiation, and metabolism.^[1] The dynamic balance of tyrosine phosphorylation is meticulously controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).^[1] Dysregulation of PTP activity is implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making PTPs significant therapeutic targets.^{[1][2]}

The study of PTPs and the development of their inhibitors are complicated by the inherent instability of the phosphotyrosine (pTyr) residue in native peptides, which is rapidly hydrolyzed by phosphatases.^[3] This limitation restricts the use of pTyr-containing peptides in cellular and in vivo systems. To overcome this, researchers have developed non-hydrolyzable pTyr mimetics that can mimic the binding of phosphotyrosine without being susceptible to enzymatic cleavage.

Among the most successful and widely utilized of these is 4-(Phosphonodifluoromethyl)phenylalanine (F2Pmp). This building block serves as a highly potent and stable isostere of pTyr, enabling the development of powerful research tools and therapeutic leads. This guide provides a comprehensive overview of F2Pmp, its properties, synthesis, and applications.

Core Properties of F2Pmp Building Blocks

F2Pmp distinguishes itself from other pTyr mimetics primarily through the introduction of a difluoromethylene group adjacent to the phosphonate. This modification confers unique physicochemical properties that translate into superior biological activity.

Physicochemical Characteristics

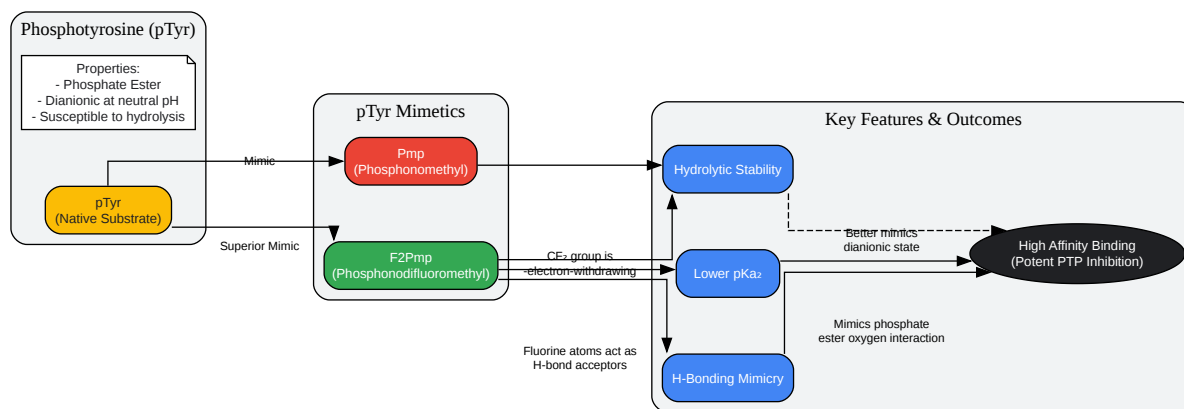
The standard reagent used for incorporating F2Pmp into peptides via solid-phase peptide synthesis (SPPS) is N- α -Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine (Fmoc-F2Pmp-OH). Its key properties are summarized below.

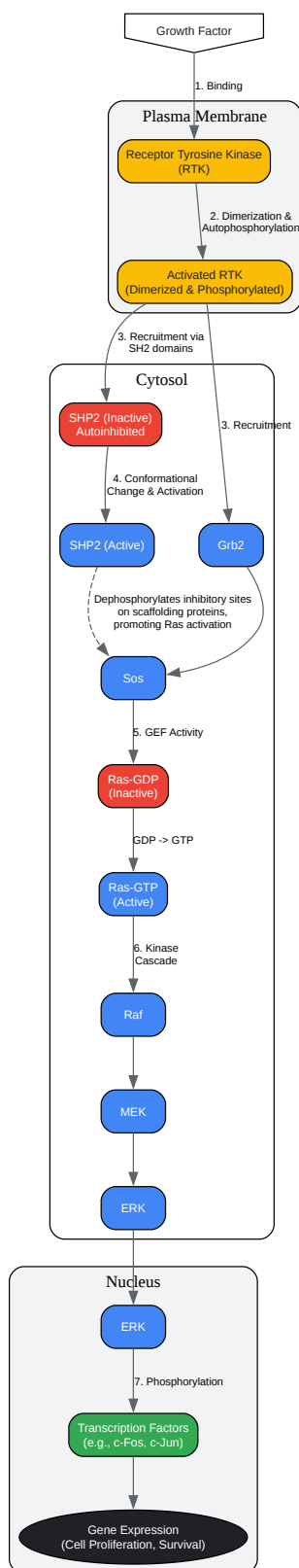
Property	Value	Reference
Synonyms	Fmoc-Phe(CF ₂ PO ₃)-OH, Fmoc-F ₂ Pmp-OH	
Molecular Formula	C ₂₅ H ₂₂ F ₂ NO ₇ P	
Molecular Weight	517.42 g/mol	
Appearance	White to off-white powder	
Purity (HPLC)	≥90.0%	
Storage Temperature	2-8°C	
Key Feature	Non-hydrolyzable pTyr isostere	
pKa ₂	Lower than Pmp, closer to pTyr	

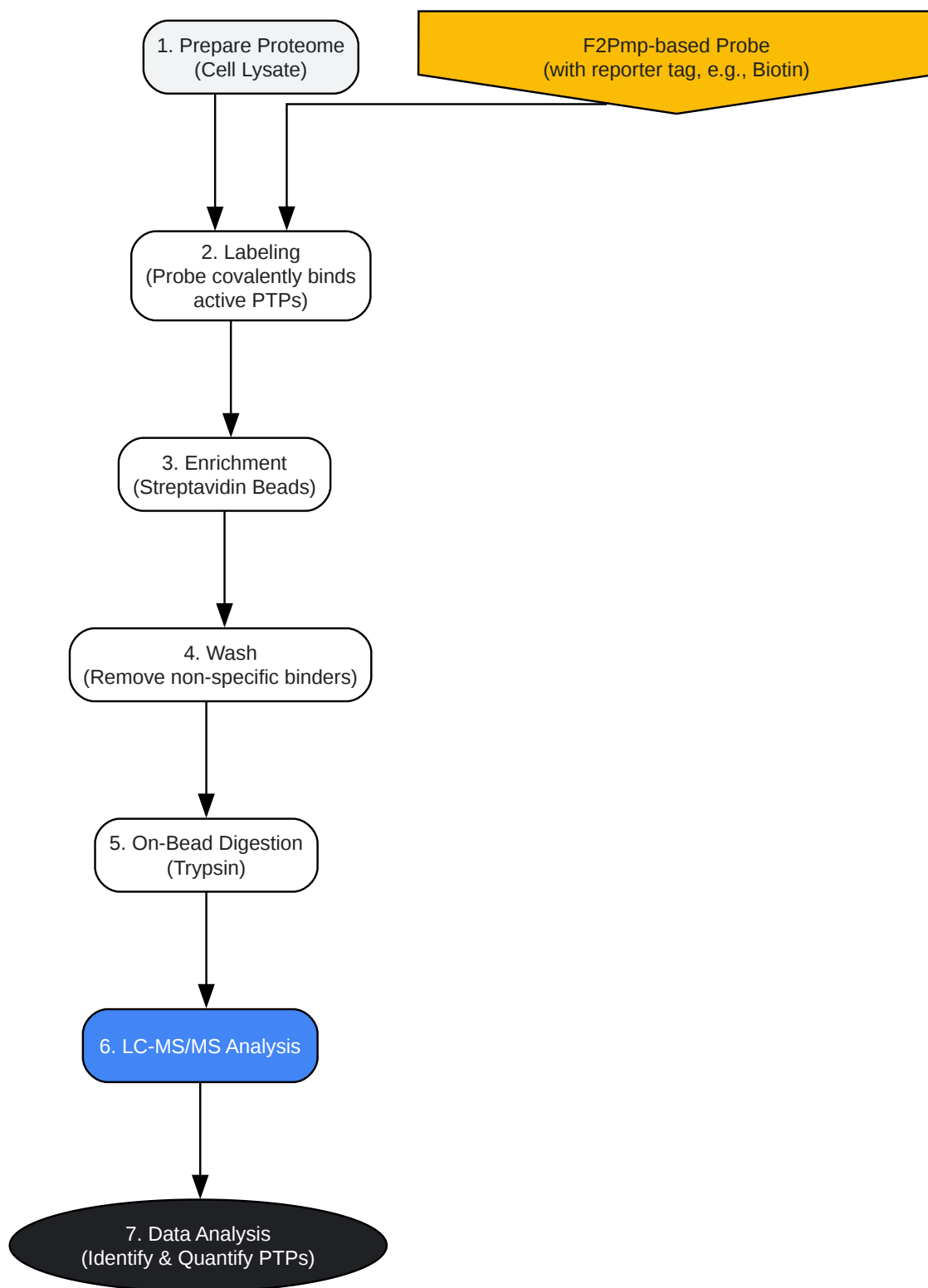
Enhanced Inhibitory Potency

The primary advantage of F2Pmp is its dramatically increased inhibitory potency against PTPs compared to its non-fluorinated counterpart, phosphonomethyl phenylalanine (Pmp). The difluoromethyl group increases the inhibitory potency of an F2Pmp-containing peptide by as much as 1000-fold over a Pmp-containing equivalent toward PTP1B.

The structural features of F2Pmp that contribute to this enhanced affinity are illustrated in the logical diagram below.







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References

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- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
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